molecular formula C10H11NO2 B1323126 1-Methylindoline-5-carboxylic acid CAS No. 380922-37-2

1-Methylindoline-5-carboxylic acid

Cat. No. B1323126
CAS RN: 380922-37-2
M. Wt: 177.2 g/mol
InChI Key: GRSSYQXLYOLWFY-UHFFFAOYSA-N
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Description

1-Methylindoline-5-carboxylic acid is a chemical compound that belongs to the indoline class, which is characterized by a benzene ring fused to a five-membered nitrogen-containing ring. This compound features a carboxylic acid functional group at the fifth position and a methyl group at the first position of the indoline system. Although the provided papers do not directly discuss this compound, they offer insights into the chemistry of related indoline compounds and their derivatives.

Synthesis Analysis

The synthesis of related indoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of (1-nosyl-5-nitroindol-3-yl)methyl esters, which serve as protective groups for carboxylic acids, demonstrates the stability of these groups under a range of conditions and their easy deprotection under mild conditions . Another study describes the transformation of indoline-2-carboxylic acid into its nitro derivatives, followed by dehydrogenation to yield methyl nitroindole carboxylates . These methods highlight the versatility of indoline derivatives in synthetic chemistry and suggest potential pathways for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of indoline derivatives is crucial for their chemical properties and reactivity. For example, the crystal and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were determined using X-ray structural analysis . This type of analysis provides detailed information about the arrangement of atoms within a molecule and can be used to predict the behavior of similar compounds, such as this compound.

Chemical Reactions Analysis

Indoline derivatives participate in various chemical reactions, which can be used to modify their structure or introduce new functional groups. The synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid involves several steps, including esterification, condensation, reduction, and the Vilsmeier-Haack reaction . These reactions are indicative of the types of chemical transformations that indoline derivatives can undergo, which may be applicable to this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of indoline derivatives are influenced by their molecular structure. For example, the introduction of nitro groups and protective groups can affect the stability, solubility, and reactivity of these compounds . The specific properties of this compound would depend on its molecular structure, which can be inferred from related compounds discussed in the provided papers.

Scientific Research Applications

1. Synthesis and Characterization

  • Indoline carboxylic acid derivatives have been synthesized for various applications. For instance, (Ning, Luo, Chen, & Lu, 2012) discussed the synthesis of two chiral indoline derivatives from (S)-indoline-2-carboxylic acid. These derivatives were characterized using NMR and HRMS techniques, highlighting their potential in various chemical processes.

2. Use in Photolabile Precursors

  • 1-Acyl-7-nitroindolines, which include indoline derivatives, are used as photolabile precursors of carboxylic acids. (Papageorgiou & Corrie, 2000) explored the efficiency of photolysis in these compounds, particularly in releasing neuroactive amino acids. The study demonstrated the utility of these compounds in controlled release mechanisms.

3. Application in Protective Groups for Carboxylic Acids

  • Indoline derivatives are used as protective groups for carboxylic acids. (Nishimura et al., 2008) discussed the use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a novel protective group, highlighting their stability under various conditions and ease of deprotection.

4. Role in Supramolecular Chemistry

  • Indoline derivatives play a role in supramolecular chemistry. For instance, (Jin et al., 2012) studied the weak interactions in organic acid-base adducts involving 2-methylquinoline and carboxylic acid derivatives, showing the role of indoline derivatives in forming complex molecular structures.

5. Catalysis and Synthesis Applications

  • Indoline derivatives are valuable in catalysis and synthesis of various compounds. (Nieto et al., 2011) discussed the orthopalladation of methyl arylglycinate derivatives, leading to substituted (1H)-isoindolin-1-one-3-carboxylates, indicating their use in synthesizing biologically active compounds.

6. Use in Fluorescent Labeling

  • Indoline derivatives find applications in fluorescent labeling. (Hirano et al., 2004) reported the use of a compound derived from 5-methoxyindole-3-acetic acid as a novel fluorophore, demonstrating its use in biomedical analysis.

7. Photorelease of Carboxylic Acids

  • Studies like (Morrison et al., 2002) have shown the mechanisms by which 1-acyl-7-nitroindolines, a class including indoline derivatives, photorelease carboxylic acids. This has implications in developing photoactivated drug delivery systems.

Future Directions

Indoline compounds, including “1-Methylindoline-5-carboxylic acid”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . These compounds have been found to play important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory and have been used as analgesics, to treat cardiovascular diseases and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

1-Methylindoline-5-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and metabolism of indole derivatives. For instance, it can act as a substrate for enzymes like tryptophan synthase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan . These interactions are essential for the regulation of metabolic pathways and the synthesis of biologically active compounds.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, it can inhibit the activity of enzymes like indoleamine 2,3-dioxygenase, which plays a role in the metabolism of tryptophan . This inhibition can result in changes in the levels of metabolites and the regulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan and the synthesis of indole derivatives. It interacts with enzymes like tryptophan synthase and indoleamine 2,3-dioxygenase, which are crucial for the regulation of these pathways . The compound can also affect metabolic flux and the levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. This compound can be directed to specific organelles or compartments by targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in regulating cellular processes and metabolic pathways.

properties

IUPAC Name

1-methyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSSYQXLYOLWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630536
Record name 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

380922-37-2
Record name 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindoline-5-carboxylic acid
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Synthesis routes and methods

Procedure details

Dichloromethane (2 ml) and triethylsilane (1 ml) were added to 1-methyl-1H-indole-5-carboxylic acid (100 mg). The mixture was cooled to 0° C., trifluoroacetic acid (1 ml) was added dropwise thereto, and the mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was concentrated under reduced pressure, and precipitate was collected by filtration. The precipitate was washed with ether and dried under reduced pressure to give the title compound (66 mg, Y.:65%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
65%

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